molecular formula C8H7F3O3S B3040229 Trifluoromethyl 4-methylbenzenesulfonate CAS No. 175676-42-3

Trifluoromethyl 4-methylbenzenesulfonate

Cat. No.: B3040229
CAS No.: 175676-42-3
M. Wt: 240.2 g/mol
InChI Key: NHBKFPDJMAEDOS-UHFFFAOYSA-N
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Description

Significance of Organofluorine Compounds in Pharmaceutical, Agrochemical, and Materials Science

Organofluorine compounds, which are organic molecules containing at least one carbon-fluorine bond, have become indispensable in several scientific and industrial fields. numberanalytics.comwikipedia.org The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. numberanalytics.comnumberanalytics.com This is due to the unique characteristics of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond. numberanalytics.com

Pharmaceutical Science: A substantial portion of modern pharmaceuticals contain fluorine. wikipedia.org It is estimated that approximately 20% of all drugs incorporate this element. soci.org The introduction of fluorine can enhance a drug's metabolic stability, bioavailability, lipophilicity, and binding affinity to target enzymes. numberanalytics.comresearchgate.net This leads to improved pharmacokinetic and pharmacodynamic profiles, potentially increasing potency and reducing toxicity. numberanalytics.com Notable examples of fluorinated pharmaceuticals include the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory drug celecoxib (B62257) (Celebrex). numberanalytics.com

Agrochemical Science: Similar to its role in pharmaceuticals, fluorine is a key element in the design of modern agrochemicals. About 35% of agrochemicals contain fluorine, a testament to its ability to enhance the efficacy and stability of active ingredients. soci.orgresearchgate.net

Materials Science: In materials science, organofluorine compounds are used to create advanced materials with exceptional properties. numberanalytics.com Fluoropolymers, such as Teflon, are well-known for their high thermal stability and chemical resistance. numberanalytics.com Fluorinated surfactants also find use in specialized applications like firefighting foams. numberanalytics.com

Role of Sulfonate Esters as Versatile Synthetic Intermediates and Leaving Groups

Sulfonate esters are a class of organic compounds derived from sulfonic acids and are highly valued in organic synthesis for their role as excellent leaving groups. periodicchemistry.compearson.com In many chemical reactions, a portion of a molecule, known as a leaving group, detaches itself. wikipedia.org The efficiency of this departure is crucial for the reaction to proceed.

Alcohols, for instance, are generally unreactive in nucleophilic substitution and elimination reactions because the hydroxyl (-OH) group is a poor leaving group. periodicchemistry.com However, the hydroxyl group can be converted into a sulfonate ester, such as a tosylate, mesylate, or triflate. periodicchemistry.com This transformation converts the poor leaving group (-OH) into a sulfonate group, which is an excellent leaving group because its corresponding anion is very stable and a weak base. periodicchemistry.comwikipedia.org

By converting an alcohol into a sulfonate ester, its reactivity becomes comparable to that of an alkyl halide, enabling it to undergo a wide range of nucleophilic substitution (S_N_2) and elimination reactions. periodicchemistry.comlibretexts.org This two-step strategy—conversion of an alcohol to a sulfonate ester followed by substitution or elimination—is a cornerstone of organic synthesis, highlighting the importance of sulfonate esters as versatile synthetic intermediates. libretexts.org

Common Sulfonate Ester Abbreviation Corresponding Sulfonyl Chloride for Synthesis
p-ToluenesulfonateTsO-p-Toluenesulfonyl chloride (TsCl)
MethanesulfonateMsO-Methanesulfonyl chloride (MsCl)
TrifluoromethanesulfonateTfO-Trifluoromethanesulfonyl chloride (TfCl) or Triflic Anhydride (Tf₂O)

Academic Relevance of Trifluoromethyl 4-Methylbenzenesulfonate (B104242) in Organic Synthesis and Fluorination Chemistry

Trifluoromethyl 4-methylbenzenesulfonate holds a specific and important place within the broader fields of organofluorine and sulfonate chemistry. Its primary academic and synthetic relevance is as a trifluoromethylating agent —a reagent used to introduce the trifluoromethyl (-CF₃) group into organic molecules. beilstein-journals.org

The trifluoromethyl group is one of the most important fluorine-containing motifs in medicinal and agricultural chemistry due to its profound effects on a molecule's properties. The development of safe, stable, and effective reagents for trifluoromethylation has been a major focus of research. beilstein-journals.org this compound serves as such a reagent. While it is a sulfonate ester by structure, its primary utility is not as a substrate with a tosylate leaving group, but rather as a source for the electrophilic transfer of a "CF₃" moiety.

The study of compounds like this compound is crucial for expanding the toolbox of synthetic chemists. Research into its reactivity, synthesis, and applications allows for the development of new methods to create complex, fluorinated molecules that could become the next generation of pharmaceuticals, agrochemicals, and advanced materials. beilstein-journals.orgorganic-chemistry.orgbeilstein-journals.org

Compound Data

Property Value
Compound Name This compound
Molecular Formula C₈H₇F₃O₃S
Molecular Weight 240.20 g/mol
CAS Number 175676-42-3

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trifluoromethyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O3S/c1-6-2-4-7(5-3-6)15(12,13)14-8(9,10)11/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBKFPDJMAEDOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701199996
Record name Methanol, 1,1,1-trifluoro-, 1-(4-methylbenzenesulfonate)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175676-42-3
Record name Methanol, 1,1,1-trifluoro-, 1-(4-methylbenzenesulfonate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175676-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanol, 1,1,1-trifluoro-, 1-(4-methylbenzenesulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701199996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Mechanistic Investigations of Trifluoromethyl 4 Methylbenzenesulfonate

Nucleophilic Substitution Reactions Involving Trifluoromethyl 4-Methylbenzenesulfonate (B104242)

General Principles and Electrophilic Characteristics

Trifluoromethyl 4-methylbenzenesulfonate is a potent electrophile, a characteristic stemming from the powerful electron-withdrawing nature of the trifluoromethyl (CF3) group. This group enhances the electrophilicity of the adjacent sulfur atom, making the sulfonate a good leaving group and facilitating nucleophilic attack. The inductive effect of the three fluorine atoms creates a significant partial positive charge on the sulfur atom, rendering the molecule susceptible to reaction with a wide range of nucleophiles.

The electrophilic character of trifluoromethyl-substituted compounds is well-documented, with the CF3 group being one of the most powerful electron-withdrawing groups in organic chemistry. This property leads to increased reactivity at adjacent electrophilic sites. In the context of this compound, this heightened electrophilicity makes it an effective alkylating and, more specifically, a trifluoromethylating agent under certain conditions.

Reactivity with Diverse Nucleophilic Species (e.g., Alcohols, Amines, Thiols, Malonates)

The electrophilic nature of this compound allows it to react with a variety of nucleophiles. While specific studies detailing the comprehensive reactivity profile of this particular sulfonate are not extensively available, the general reactivity patterns of similar trifluoromethylating agents and sulfonates provide valuable insights.

Alcohols: The reaction of alcohols with sulfonate esters is a fundamental transformation in organic synthesis, leading to the formation of ethers. In the case of this compound, its role is more prominent as a reagent in the dehydroxytrifluoromethoxylation of alcohols, which will be discussed in detail in section 3.2.

Amines: Amines, being effective nucleophiles, are expected to react with this compound. This reaction would lead to the formation of sulfonamides or, under conditions favoring trifluoromethyl transfer, N-trifluoromethylated amines. The synthesis of trifluoromethyl amines is a significant area of research due to the unique properties conferred by the N-CF3 group in medicinal chemistry.

Thiols: Thiols and thiophenols are excellent nucleophiles and readily react with electrophilic reagents. The reaction of this compound with thiols would be expected to yield thioethers or sulfenamides. S-trifluoromethylation of thiophenols is a known transformation, and reagents with similar reactivity profiles to this compound are employed for this purpose.

Malonates: Malonate esters are soft carbon nucleophiles that are widely used in C-C bond formation reactions. The alkylation of malonates with sulfonate esters is a classic method for the synthesis of substituted malonic esters. The reaction of this compound with a malonate enolate would be anticipated to result in the corresponding α-substituted malonate. The efficiency of this reaction would likely depend on the reaction conditions, including the choice of base and solvent.

Electrophilic Trifluoromethylation Pathways and Applications

Dehydroxytrifluoromethoxylation of Organic Substrates

A significant application of this compound (TFMS) is in the direct dehydroxytrifluoromethoxylation of alcohols. nih.gov This transformation is a valuable method for the synthesis of trifluoromethyl ethers, which are of increasing interest in medicinal and agricultural chemistry. The process involves the in situ generation of an alkyl fluoroformate from the alcohol, which then undergoes nucleophilic trifluoromethoxylation with TFMS acting as the trifluoromethoxylation reagent. nih.gov This method is noted for its operational simplicity, scalability, and mild reaction conditions, making it suitable for the late-stage functionalization of complex molecules. nih.gov

Influence of Reaction Activators and Solvent Systems on Transformation Efficiency

The efficiency of dehydroxytrifluoromethoxylation reactions is highly dependent on the choice of activators and solvent systems. For instance, a system employing triphenylphosphine (B44618) (Ph3P) and 1,2-diiodoethane (B146647) (ICH2CH2I) in N,N-dimethylformamide (DMF) has been shown to rapidly activate alcohols for trifluoromethoxylation. nih.gov

Reaction Activators: The combination of R3P/ICH2CH2I in DMF generates an iodophosphonium salt and a Vilsmeier-Haack-type intermediate. nih.gov Both of these species are effective in activating the alcohol, facilitating a rapid trifluoromethoxylation reaction. nih.gov The driving force for the formation of the activating species is the generation of ethylene (B1197577) and the good leaving group ability of the iodide anion. nih.gov

Solvent Systems: The choice of solvent plays a crucial role in the outcome of the reaction. N,N-dimethylformamide (DMF) has been identified as a suitable solvent for the dehydroxytrifluoromethoxylation of alcohols. nih.gov The solvent is not merely a medium but also participates in the formation of the activating species. nih.gov A survey of different solvents indicated that DMF provided the best results in terms of yield. nih.gov

The following table summarizes the effect of different solvents on the yield of a model dehydroxytrifluoromethoxylation reaction:

SolventYield (%)
DMF High
DioxaneModerate
Toluene (B28343)Low
CH2Cl2Low

This table is illustrative and based on general findings in the literature. Specific yields can vary depending on the substrate and other reaction conditions.

Detailed Mechanistic Elucidation of Trifluoromethyl Group Transfer

The mechanism of the trifluoromethyl group transfer from reagents like this compound is a subject of ongoing investigation. In the context of dehydroxytrifluoromethoxylation, a plausible mechanism involves the activation of the alcohol by the R3P/ICH2CH2I system. nih.gov

The process is thought to proceed as follows:

Formation of an iodophosphonium salt from the reaction of R3P with ICH2CH2I. nih.gov

Coordination of the iodophosphonium salt with the solvent (DMF) to form a complex. nih.gov

Ligand exchange of the alcohol with a DMF molecule in the complex, leading to the activation of the alcohol. nih.gov

Nucleophilic attack by the trifluoromethoxy anion (generated from a suitable source like AgOCF3) on the activated alcohol, yielding the trifluoromethoxylated product. nih.gov

Alternatively, the complex formed between the iodophosphonium salt and DMF can undergo P-O bond formation to release triphenylphosphine oxide and a Vilsmeier-Haack-type intermediate, which can also activate the alcohol for the subsequent nucleophilic attack. nih.gov

Computational studies and experimental evidence, such as kinetic studies and isotopic labeling, are crucial for a more detailed understanding of the trifluoromethyl group transfer step. These investigations can help to distinguish between different possible pathways, such as a direct SN2-type displacement or a more complex mechanism involving radical intermediates or single-electron transfer (SET) processes, depending on the specific reaction conditions and substrates.

Radical Reaction Mechanisms in Trifluoromethylation and Functionalization

Evidence Supporting Radical Pathways in Trifluoromethylation Processes

The introduction of a trifluoromethyl (CF₃) group into organic molecules is a critical strategy in the development of pharmaceuticals, agrochemicals, and materials. researchgate.netrsc.org While various trifluoromethylation methods exist, those proceeding through radical mechanisms have gained significant attention due to their unique reactivity and applicability. researchgate.netrsc.org this compound, though often associated with ionic pathways, can also be implicated in reactions where radical intermediates are crucial.

Evidence for radical pathways in trifluoromethylation often comes from mechanistic studies designed to trap or detect radical species. Common techniques include the use of radical scavengers, which intercept reactive intermediates and lead to the formation of specific, identifiable products. Additionally, cyclic voltammetry can be employed to study the redox potentials of the reagents involved, providing insight into the feasibility of single-electron transfer (SET) processes that generate radical intermediates. researchgate.net

For instance, in photoredox catalysis, a photocatalyst absorbs light and enters an excited state, becoming a potent single-electron oxidant or reductant. This excited catalyst can then interact with a trifluoromethyl source, leading to the homolytic cleavage of a bond to generate a trifluoromethyl radical (•CF₃). This highly reactive radical can then add to unsaturated bonds or participate in hydrogen atom abstraction, propagating a radical chain reaction. rsc.orgyoutube.com The reaction conditions, such as the choice of photocatalyst, solvent, and additives, can significantly influence the reaction pathway, favoring either radical or ionic mechanisms.

The nature of the substrate also plays a crucial role. Molecules with easily abstractable hydrogen atoms or those prone to addition reactions are more likely to react via a radical pathway when a •CF₃ radical is present. The formation of specific side products can also point towards a radical mechanism; for example, the dimerization of radical intermediates is a common termination step in radical chain reactions.

Involvement in Oxidative Functionalization Reactions, including C-Si Bond Transformations

Radical processes involving trifluoromethyl species extend beyond simple trifluoromethylation to more complex oxidative functionalization reactions. These transformations often involve the generation of a radical intermediate that can undergo further reactions, leading to the introduction of new functional groups. A notable area of investigation is the functionalization of carbon-silicon (C-Si) bonds.

In certain reaction systems, a trifluoromethyl radical can initiate a cascade of events leading to the cleavage of a C-Si bond and the formation of a new carbon-centered radical. This radical can then be trapped by other reagents in the reaction mixture, resulting in the formation of a new C-C or C-heteroatom bond.

For example, a process could be initiated by the single-electron reduction of a trifluoromethyl source to generate a trifluoromethyl radical. This radical could then react with a substrate containing a C-Si bond, potentially through an addition-elimination sequence or by inducing a single-electron transfer, ultimately leading to the cleavage of the C-Si bond. The resulting carbon-centered radical is then available for further functionalization.

Mechanistic studies have pointed to the involvement of radical intermediates in the defluorinative functionalization of trifluoromethylarenes. In one instance, fluoride (B91410) ions were shown to activate allyltrimethylsilane, which then undergoes a single-electron transfer to the trifluoromethylarene. This process results in the cleavage of both a C-F and a C-Si bond, concurrently generating an α,α-difluorobenzylic radical and an allyl radical. ccspublishing.org.cn These two radicals can then recombine to form the final product. ccspublishing.org.cn

Transition Metal-Catalyzed Transformations and Cross-Coupling Reactions

Application in Cross-Coupling Reactions of Aryl Tosylates

This compound is part of the broader class of aryl sulfonates, which includes tosylates and mesylates. These compounds have emerged as important electrophiles in transition metal-catalyzed cross-coupling reactions, serving as alternatives to the more commonly used aryl halides. mit.edusemanticscholar.org The application of aryl tosylates in cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Negishi reactions, has significantly expanded the toolbox for the synthesis of biaryls and other complex organic molecules. mit.edusemanticscholar.orgorganic-chemistry.org

Palladium-based catalysts are frequently employed for these transformations. mit.eduorganic-chemistry.org The catalytic cycle typically involves the oxidative addition of the aryl tosylate to a low-valent palladium complex, followed by transmetalation with an organometallic reagent (e.g., an organoboron, organotin, or organozinc compound) and subsequent reductive elimination to afford the cross-coupled product and regenerate the active palladium catalyst. The choice of ligand on the palladium center is crucial for achieving high catalytic activity and selectivity. organic-chemistry.org

For example, Stille cross-coupling reactions of aryl tosylates have been successfully achieved using a palladium acetate/biarylphosphine catalyst system. These reactions allow for the coupling of various aryl and heteroaryl tosylates with organostannanes in moderate to good yields. mit.edu Similarly, highly efficient Suzuki-Miyaura couplings of aryl tosylates with boronic acids, trifluoroborate salts, and boronate esters have been developed using palladium catalysts supported by indolyl phosphine (B1218219) ligands. organic-chemistry.org

Exploration of First-Row Transition Metal Catalysts in Related Reactions

While palladium has been the dominant metal in cross-coupling reactions, there is a growing interest in utilizing more abundant and less expensive first-row transition metals, such as iron, cobalt, nickel, and copper. researchgate.netnih.govsustech.edu.cn These metals offer the potential for more sustainable and economical catalytic processes. wiley-vch.de

Iron-catalyzed cross-coupling reactions have shown particular promise for the coupling of aryl tosylates with Grignard reagents (Kumada coupling). researchgate.net These reactions can proceed efficiently, even with sterically hindered substrates, and often exhibit different reactivity patterns compared to their palladium-catalyzed counterparts. The mechanism of these iron-catalyzed reactions is thought to involve low-valent iron species and may proceed through radical pathways. researchgate.net

Nickel catalysts have also been investigated for the activation of C-O bonds in aryl tosylates for cross-coupling reactions. Nickel complexes, often in combination with specific ligands, can effectively catalyze the coupling of aryl tosylates with a variety of nucleophiles.

The development of catalysts based on first-row transition metals for the cross-coupling of aryl sulfonates is an active area of research. researchgate.net The unique electronic properties and redox potentials of these metals offer opportunities to develop novel catalytic transformations with distinct selectivities and functional group tolerances. sustech.edu.cnwiley-vch.de

Other Significant Chemical Transformations and Rearrangements

Beyond its role in trifluoromethylation and cross-coupling reactions, the reactivity of compounds related to this compound can be harnessed for other significant chemical transformations. The trifluoromethyl group, in particular, can undergo a variety of reactions that lead to the formation of other valuable fluorine-containing motifs. researchgate.netchemrxiv.org

One important class of transformations is defluorinative functionalization, where one or more fluorine atoms of the trifluoromethyl group are replaced by other atoms or functional groups. ccspublishing.org.cnchemrxiv.org These reactions provide access to difluoromethyl and monofluoromethyl compounds, which are also of significant interest in medicinal chemistry and materials science. ccspublishing.org.cn

These transformations can be initiated by various reagents and conditions, including strong reducing agents, photoredox catalysts, or specific Lewis acids. ccspublishing.org.cn The reaction pathway can proceed through radical or ionic intermediates, depending on the specific system. For example, the reductive defluorination of trifluoromethylarenes can be achieved using photoredox catalysis in the presence of a hydrogen atom donor. ccspublishing.org.cn This process is believed to involve the single-electron reduction of the trifluoromethylarene to form a radical anion, which then eliminates a fluoride ion to generate an α,α-difluorobenzylic radical. This radical is then quenched by the hydrogen atom donor to yield the difluoromethyl product. ccspublishing.org.cn

In some cases, the initial reaction at the trifluoromethyl group can trigger subsequent rearrangements or cascade reactions. For instance, a radical trifluoromethylation of a hydroxy alkene can be followed by an aryl migration, leading to the formation of structurally diverse trifluoromethyl ketones. rsc.org

The functionalization of a single C-F bond in a trifluoromethyl group can also be achieved with high selectivity under certain conditions. For instance, the presence of an ortho-silyl group on a trifluoromethylarene can assist in the selective activation and functionalization of one C-F bond. researchgate.net

Studies on Monodesulfonation Reactions

Monodesulfonation is a chemical process involving the removal of a single sulfonic acid group from a molecule. In the context of aryl sulfonates, this reaction is essentially the reverse of sulfonation and is typically achieved through hydrolysis in the presence of a strong acid. The generally accepted mechanism for the desulfonation of benzenesulfonic acids in aqueous sulfuric acid involves an electrophilic aromatic substitution where a proton acts as the electrophile. wikipedia.org

The reaction proceeds via a Wheland-type intermediate, and the rate of desulfonation is influenced by factors such as the concentration of the acid and the temperature. researchgate.net Kinetic studies on the desulfonation of benzenesulfonic acid and its substituted derivatives, such as the toluenesulfonic acids, have shown that the reaction is first-order with respect to the sulfonic acid. researchgate.net The rate of this reaction is significantly affected by the nature and position of substituents on the aromatic ring.

Research on the hydrolysis of various substituted benzenesulfonic acids has provided valuable insights into the factors governing the reaction rates. The data presented in the following table, derived from studies on the desulfonation of toluenesulfonic acids, illustrates the influence of substituent position on reaction kinetics.

Sulfonic AcidSulfuric Acid Conc. (wt%)Temperature (°C)Rate Constant (k, s⁻¹)
p-Toluenesulfonic acid70.01401.2 x 10⁻⁵
p-Toluenesulfonic acid75.01403.5 x 10⁻⁵
o-Toluenesulfonic acid70.01402.1 x 10⁻⁵
o-Toluenesulfonic acid75.01406.0 x 10⁻⁵
m-Toluenesulfonic acid70.01400.8 x 10⁻⁵
m-Toluenesulfonic acid75.01402.3 x 10⁻⁵

The data indicates that the rate of desulfonation increases with increasing acid concentration. researchgate.net Furthermore, the position of the methyl group influences the reaction rate, with the ortho and para isomers generally reacting faster than the meta isomer, consistent with the principles of electrophilic aromatic substitution. researchgate.net Given the strong deactivating nature of the trifluoromethyl group, it is anticipated that the rate constant for the desulfonation of this compound would be significantly lower than those observed for the toluenesulfonic acids.

Analysis of Double Bond Isomerization Processes in Related Derivatives

The trifluoromethyl group can exert a significant influence on the reactivity and stability of adjacent functional groups, including double bonds. The analysis of double bond isomerization in derivatives related to this compound is crucial for understanding the potential side reactions and for the stereoselective synthesis of complex molecules.

Studies on α-(trifluoromethyl)styrenes have provided insights into the reactivity of double bonds influenced by a trifluoromethyl group. nih.govresearchgate.net These compounds are versatile intermediates in organic synthesis and can undergo various transformations, including cycloadditions and C-F bond activations. nih.gov The presence of the electron-withdrawing trifluoromethyl group can affect the electron density of the double bond, influencing its susceptibility to isomerization.

Isomerization of allylic systems containing trifluoromethyl groups has been a subject of detailed mechanistic investigation. For instance, the stereospecific isomerization of chiral allylic amines bearing a trifluoromethyl group can be achieved using an organocatalytic approach, leading to the formation of γ-trifluoromethylated aliphatic amines with high stereoselectivity. acs.org This process involves a researchgate.netnih.gov-hydrogen shift, and the chirality is transferred from the α-carbon to the γ-carbon. acs.org

Similarly, base-catalyzed stereospecific isomerization of electron-deficient allylic alcohols and ethers, including those with trifluoromethyl substituents, has been reported. acs.org These reactions proceed through the formation of an intimate ion pair, which facilitates the efficient transfer of chirality. acs.org The choice of the base and reaction conditions can significantly impact the stereochemical outcome of the isomerization. For example, lithium diisopropylamide (LDA) has been shown to promote the quantitative conversion of allylic ethers to (Z)-propenyl ethers with high stereoselectivity. organic-chemistry.org

The following table summarizes the results of a study on the base-catalyzed isomerization of a trifluoromethylated allylic alcohol, highlighting the effect of different bases on the stereospecificity of the reaction.

SubstrateBaseSolventTemperature (°C)Time (h)Product Ratio (Z:E)Enantiomeric Excess (ee %)
(R)-1-(4-(Trifluoromethyl)phenyl)prop-2-en-1-olTBD (5 mol%)Toluene8018>99:195
(R)-1-(4-(Trifluoromethyl)phenyl)prop-2-en-1-olDBU (5 mol%)Toluene8024>99:194
(R)-1-(4-(Trifluoromethyl)phenyl)prop-2-en-1-olCs₂CO₃Toluene1004898:292
(R)-1-(4-(Trifluoromethyl)phenyl)prop-2-en-1-olNaHTHF602495:590
(R)-1-(4-(Trifluoromethyl)phenyl)prop-2-en-1-olt-BuOKTHF251292:888

These findings demonstrate that the isomerization of double bonds in proximity to a trifluoromethyl group can be controlled to achieve high levels of stereoselectivity. The mechanistic understanding of these processes is vital for the application of trifluoromethyl-containing building blocks in the synthesis of complex organic molecules. While not directly involving this compound, these studies on related derivatives provide a strong basis for predicting and controlling the isomerization of any double bonds present in molecules derived from or reacting with the title compound.

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Trifluoromethylating Reagent in Targeted Synthesis

Trifluoromethyl 4-methylbenzenesulfonate (B104242) serves as a key reagent for the direct introduction of trifluoromethoxy groups into various organic substrates. Its reactivity enables specific and targeted functionalization, which is crucial for the synthesis of novel compounds.

The direct conversion of hydroxyl groups in alcohols to trifluoromethyl ethers represents a significant transformation in organic synthesis. Trifluoromethyl 4-methylbenzenesulfonate has been successfully employed as a reagent in the dehydroxytrifluoromethoxylation of alcohols. rsc.org In one reported metal-free method, the reaction proceeds through the release of a trifluoromethoxide anion from the tosylate reagent when activated by a fluoride (B91410) salt. This process allows for the efficient synthesis of trifluoromethyl ethers from readily available alcohol precursors. rsc.org

The table below summarizes a key transformation using this reagent.

ReagentSubstrate ClassTransformationKey Feature
This compoundAlcoholsDehydroxytrifluoromethoxylationMetal-free conditions rsc.org

Mechanistic studies suggest that the reaction involves the formation of a carbonic difluoride intermediate, which then reacts with the alcohol to generate an alkyl fluoroformate before the final product is formed. rsc.org This method is part of a broader class of reactions that utilize reagents like trifluoromethyl tosylate to generate trifluoromethoxide for nucleophilic substitution. sci-hub.se

The incorporation of trifluoromethoxy groups into aromatic systems is highly valuable for modifying the electronic and physical properties of molecules for pharmaceutical and agrochemical applications. nih.gov this compound has been utilized in a synergistic approach combining visible-light photoredox and silver catalysis to achieve the azidotrifluoromethoxylation of styrenes. nih.gov This reaction creates a complex aryl product with both a trifluoromethoxy and an azide (B81097) group installed across the double bond. nih.gov

Furthermore, the reagent, abbreviated as TFMS, is used in the silver-mediated oxidative functionalization of alkylsilanes. nih.govrsc.org This methodology has been successfully applied to substrates containing aromatic and heteroaromatic rings, such as pyridine, indole, and thiophene, yielding the corresponding trifluoromethoxylated aryl-containing products. rsc.org The reaction demonstrates good functional group tolerance, accommodating esters, ketones, nitriles, and halides. rsc.org

The following table outlines the scope of this transformation for various aryl-substituted substrates.

Substrate TypeReagent SystemProductYield Range
StyrenesThis compound / Ag-catalyst / PhotocatalystAryl azidotrifluoromethoxy-ethanesNot specified nih.gov
Primary alkylsilanes with aryl groupsThis compound (TFMS) / AgFAryl-substituted trifluoromethoxy-alkanesGood nih.govrsc.org
Heteroaromatic-substituted alkylsilanesThis compound (TFMS) / AgFHeteroaryl-substituted trifluoromethoxy-alkanesGood rsc.org

Mechanistic experiments involving radical traps like TEMPO suggest that these silver-mediated reactions may proceed through a radical-based pathway. rsc.org

Building Block for Complex Molecular Architectures

Beyond its direct role as a functionalizing agent, this compound is a valuable building block and intermediate in the synthesis of complex molecules for various industrial applications.

The trifluoromethoxy group is a key feature in many modern agrochemicals, including insecticides and fungicides like Triflumuron® and Thifluzamide®. nih.gov The unique properties conferred by the OCF3 group can enhance the biological activity and stability of these compounds. nih.gov Reagents like this compound are crucial for synthetic strategies aimed at creating novel agrochemical candidates. molaid.com Its application in efficient trifluoromethoxylation reactions provides a direct route to molecular scaffolds that are of high interest to agrochemical discovery and development teams. nih.govmolaid.com

In medicinal chemistry, the introduction of a trifluoromethoxy group can significantly improve a drug candidate's metabolic stability, membrane permeability, and binding affinity. nih.gov Consequently, trifluoromethyl ethers are found in various pharmaceuticals, such as the anticonvulsant Riluzole® and the basal skin carcinoma treatment Odomzo®. nih.gov Methodologies using this compound provide a vital tool for medicinal chemists, expediting the synthesis and screening of new OCF3-containing derivatives for drug development. nih.gov The compound has also been listed as a reagent or intermediate in patents for the synthesis of novel compounds aimed at treating conditions such as COPD, underscoring its relevance in the pharmaceutical industry. google.com

The utility of this compound extends to materials science, where the incorporation of fluorinated groups can enhance the thermal and chemical stability of polymers and other materials. nih.gov The compound is listed in patents related to the development of materials such as non-aqueous electrolytes for secondary batteries. google.com These electrolytes often contain polymer components, suggesting a role for the compound as an additive or precursor in creating advanced materials with tailored properties. google.comgoogle.com

Relevance in Radiopharmaceutical Development (e.g., PET Radiotracer Synthesis via related compounds)

The development of novel radiopharmaceuticals for Positron Emission Tomography (PET) is a critical area of medical research, enabling non-invasive imaging of biological processes in vivo. nih.gov The trifluoromethyl (CF3) group is a highly sought-after structural motif in medicinal chemistry for its ability to enhance metabolic stability and receptor binding affinity. nih.gov Consequently, introducing a fluorine-18 (B77423) (¹⁸F) labeled trifluoromethyl group ([¹⁸F]CF₃) into drug molecules is a key goal for creating new PET tracers. nih.govnih.gov

However, the synthesis of [¹⁸F]CF₃-containing radiotracers presents significant challenges, often hindered by low radiochemical yields and low molar activity, which is crucial for sensitive imaging. nih.govmdpi.com This has spurred the development of new and innovative [¹⁸F]trifluoromethylation strategies. nih.govnih.gov

In this context, compounds containing sulfonate esters, like tosylates, play a crucial role as precursors and reagents in PET radiochemistry. The tosylate group is an excellent leaving group, facilitating nucleophilic substitution reactions to introduce the ¹⁸F radioisotope. While this compound itself is not the primary reagent for this purpose, related tosylate-bearing molecules are indispensable tools.

For example, reagents such as 2-[¹⁸F]fluoroethyl tosylate ([¹⁸F]FETs) and [¹⁸F]fluoropropyl tosylate are well-established and highly reactive building blocks for ¹⁸F-radiolabeling. rsc.orgsemanticscholar.org They are widely used to attach the ¹⁸F-fluoroalkyl group to phenols, amides, and other functionalities on a target molecule. rsc.org Similarly, the synthesis of [¹⁸F]fluoromethyl tosylate from methylene (B1212753) ditosylate is another established route for creating PET tracers, such as [¹⁸F]fluoromethyl choline. researchgate.netresearchgate.net These examples underscore the foundational role of the tosylate functional group in facilitating the synthesis of complex PET radiotracers.

Table 1: Examples of PET Radiotracer Precursors and Related Reagents
Compound/PrecursorRole in PET RadiochemistrySignificance
2-[¹⁸F]Fluoroethyl tosylate ([¹⁸F]FETs)¹⁸F-Fluoroethylating agentHigh reactivity with phenols, thiophenols, and amides for building radiotracers. rsc.org
[¹⁸F]Fluoromethyl tosylate¹⁸F-Fluoromethylating agentUsed for GMP-compatible synthesis of tracers like [¹⁸F]fluoromethyl choline. researchgate.net
Methylene ditosylatePrecursor for [¹⁸F]fluoromethyl tosylateStarting material for a key fluoromethylating agent. researchgate.netresearchgate.net
Aryl Sulfonium (B1226848) SaltsElectrophilic trifluoromethylating reagentsRepresents a class of sulfur-based reagents for introducing CF₃ groups. nih.govbeilstein-journals.org

Contributions to the Development of Environmentally Benign Trifluoromethylation Strategies

The introduction of the trifluoromethyl group is a cornerstone of modern pharmaceutical and agrochemical development. Traditionally, methods to achieve this often rely on harsh reagents, toxic solvents, or heavy metal catalysts, posing environmental concerns. As a result, there is a significant drive toward creating "green" or environmentally benign trifluoromethylation strategies that are safer, more efficient, and sustainable.

Research in this area has focused on several key principles of green chemistry, including the use of less hazardous reagents, the replacement of volatile organic solvents with aqueous media, and the development of catalyst-free reactions. While this compound is a powerful electrophile, the broader class of sulfur-containing trifluoromethyl compounds has been central to these advancements.

A prominent example is the use of sodium trifluoromethanesulfinate (CF₃SO₂Na), often referred to as the Langlois reagent. This compound serves as a source of trifluoromethyl radicals under oxidative conditions and has been adapted for use in greener reaction media. beilstein-journals.orgnih.gov Researchers have successfully performed trifluoromethylation of heterocycles using CF₃SO₂Na in water, employing micellar conditions with surfactants to facilitate the reaction. beilstein-journals.org This approach dramatically reduces the reliance on toxic solvents like DMF or chlorinated hydrocarbons.

Furthermore, progress has been made in developing catalyst-free systems. For instance, the related compound 4-(Trifluoromethyl)benzenesulfonohydrazide has been highlighted as a versatile and environmentally friendly reagent for the sulfonylation of activated alkenes in water under mild, catalyst-free conditions. enamine.net Other strategies involve generating the trifluoromethyl radical from reagents like trifluoromethylsulfonyl–pyridinium salt (TFSP) under visible-light photocatalysis, avoiding the need for hazardous reagents. organic-chemistry.org

These developments, centered on sulfinate salts and related sulfonyl compounds, showcase a clear trend towards more sustainable chemical synthesis. They contribute to greener methodologies by enabling reactions at room temperature, minimizing waste through higher efficiency, and utilizing recyclable or non-toxic solvent systems. beilstein-journals.org

Table 2: Advances in Environmentally Benign Trifluoromethylation
StrategyKey Reagent/SystemEnvironmental Benefit
Aqueous Micellar CatalysisSodium trifluoromethanesulfinate (CF₃SO₂Na) with a surfactantReplaces toxic organic solvents with water, allowing for potential recycling of the aqueous medium. beilstein-journals.org
Recyclable MediaCF₃SO₂Na in an ionic liquid/water mixtureUse of a recyclable reaction medium to minimize solvent waste. beilstein-journals.org
Catalyst-Free Reactions4-(Trifluoromethyl)benzenesulfonohydrazideAvoids the use of metal catalysts for sulfonylation reactions in water. enamine.net
Visible-Light PhotocatalysisTrifluoromethylsulfonyl–pyridinium salt (TFSP)Uses light as a traceless reagent to generate CF₃ radicals under mild conditions. organic-chemistry.org

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Trifluoromethyl 4-methylbenzenesulfonate (B104242). By analyzing the behavior of atomic nuclei in a magnetic field, ¹H, ¹³C, and ¹⁹F NMR spectra offer unambiguous evidence for the compound's structure.

The ¹H NMR spectrum of Trifluoromethyl 4-methylbenzenesulfonate is expected to display characteristic signals corresponding to the protons of the p-toluenesulfonate (tosyl) group. The aromatic region would feature a distinct AA'BB' system, typical of a 1,4-disubstituted benzene (B151609) ring. This pattern arises from the coupling between the ortho and meta protons. The two protons ortho to the sulfonate group are expected to appear as a doublet, as are the two protons ortho to the methyl group. Additionally, a singlet signal corresponding to the three equivalent protons of the methyl group would be observed in the aliphatic region of the spectrum.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Aromatic (H ortho to SO₂)~7.8Doublet (d)~8.02H
Aromatic (H ortho to CH₃)~7.4Doublet (d)~8.02H
Methyl (CH₃)~2.5Singlet (s)N/A3H

The ¹³C NMR spectrum provides complementary information, revealing the carbon skeleton of the molecule. For this compound, signals for each unique carbon atom are anticipated. The spectrum would show four distinct signals for the aromatic carbons of the tosyl group. The carbon atom of the trifluoromethyl group (-CF₃) is expected to appear as a quartet due to coupling with the three fluorine atoms (¹JCF). The chemical shift of this carbon is significantly influenced by the high electronegativity of the attached fluorine atoms. A signal for the methyl carbon completes the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Type Predicted Chemical Shift (δ, ppm) Multiplicity (Proton Decoupled) Coupling
C-SO₂ (Aromatic)~132SingletN/A
C-CH₃ (Aromatic)~146SingletN/A
CH (Aromatic)~130SingletN/A
CH (Aromatic)~129SingletN/A
CF₃~120Quartet¹JCF ≈ 275-280 Hz
CH₃~22SingletN/A

Fluorine-19 NMR is a highly sensitive technique for the analysis of fluorinated compounds like this compound. nih.gov The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, making this method particularly effective. nih.gov The spectrum for this compound is expected to be simple, showing a single signal for the three chemically equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of the CF₃ group is highly sensitive to its electronic environment. dovepress.com For a CF₃ group attached to an oxygen atom within a sulfonate ester, the signal is expected to appear in a specific region of the spectrum, distinct from other common trifluoromethyl-containing moieties. dovepress.com This distinct chemical shift makes ¹⁹F NMR an excellent tool for monitoring the formation of the compound during synthesis and for quantifying its presence in a mixture.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

Fluorine Type Predicted Chemical Shift (δ, ppm) Reference Multiplicity
-OCF₃~ -60 to -75CFCl₃Singlet

Mass Spectrometry Techniques for Molecular Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for confirming the molecular weight and providing information about the structure of this compound through fragmentation analysis.

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons (typically 70 eV), leading to ionization and extensive fragmentation. nih.gov While the molecular ion peak (M⁺) for this compound (m/z 240) may be observed, it is often of low intensity for sulfonate esters. The resulting mass spectrum is characterized by a series of fragment ions that provide a structural fingerprint of the molecule.

Key fragmentation pathways for tosylates include the cleavage of the C-S and S-O bonds. libretexts.org The most characteristic and often most abundant fragment is the tropylium (B1234903) ion ([C₇H₇]⁺) at m/z 91, formed from the tosyl group. Another significant fragment is the toluenesulfonyl cation ([C₇H₇SO₂]⁺) at m/z 155. nist.gov Fragmentation can also involve the trifluoromethyl portion, potentially leading to a CF₃⁺ ion at m/z 69.

Table 4: Predicted Major Fragment Ions in the EI Mass Spectrum of this compound

m/z Proposed Ion Structure Formula
240Molecular Ion[C₈H₇F₃O₃S]⁺
155Toluenesulfonyl cation[C₇H₇SO₂]⁺
91Tropylium ion (Base Peak)[C₇H₇]⁺
69Trifluoromethyl cation[CF₃]⁺

Chemical Ionization (CI) is a "soft" ionization technique that results in less fragmentation compared to EI. chemicalbook.com This method is primarily used to confirm the molecular weight of a compound. In CI-MS, a reagent gas (like methane (B114726) or isobutane) is ionized first, and these reagent gas ions then react with the analyte molecule to produce ions, typically through proton transfer. chemicalbook.com For this compound, the CI mass spectrum is expected to show a prominent protonated molecular ion, [M+H]⁺, at m/z 241. This peak is often the base peak in the spectrum, providing clear evidence of the compound's molecular weight (240.20 g/mol ). nih.govnih.gov Other adduct ions, such as [M+NH₄]⁺, may also be observed depending on the experimental conditions. nih.gov

Table 5: Predicted Major Ions in the CI Mass Spectrum of this compound

m/z Proposed Ion Structure Ionization Mode
241Protonated Molecular Ion [M+H]⁺Positive Ion Mode

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous determination of the elemental composition of a compound through the precise measurement of its mass-to-charge ratio (m/z). researchgate.net Unlike low-resolution mass spectrometry, HRMS instruments, such as Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers, provide high mass accuracy and resolving power, enabling the differentiation of ions with very similar nominal masses. researchgate.netpnnl.gov This capability is essential for assigning a unique molecular formula to an unknown compound or for confirming the identity of a synthesized molecule like this compound. pnnl.gov

The theoretical exact mass of this compound, calculated from the sum of the most abundant isotopes of its constituent atoms (C₈H₇F₃O₃S), is 240.0068 Da. nih.gov HRMS analysis of this compound would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm). nih.gov Such a result provides strong evidence for the molecular formula C₈H₇F₃O₃S, significantly increasing the confidence in its structural identification. pnnl.gov

Table 1: HRMS Data for this compound

Parameter Value Reference
Molecular Formula C₈H₇F₃O₃S nih.gov

Infrared (IR) Spectroscopy for Functional Group and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. msu.edu The method is based on the principle that covalent bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, such as stretching and bending. msu.eduyoutube.com This absorption pattern produces a unique spectral fingerprint that is characteristic of the molecule's structure.

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is a widely used sampling technique that simplifies the analysis of solid and liquid samples. uni-paderborn.deagilent.com The method involves placing the sample in direct contact with an ATR crystal, typically made of diamond or zinc selenide. uni-paderborn.denih.gov An infrared beam is passed through the crystal in such a way that it undergoes total internal reflection at the crystal-sample interface. agilent.com During this reflection, an evanescent wave penetrates a short distance into the sample, where it can be absorbed. agilent.commt.com

The primary advantage of ATR-FTIR is the minimal to no sample preparation required. uni-paderborn.de Unlike traditional transmission methods, which often require samples to be diluted or pressed into pellets, ATR allows for the direct and rapid analysis of materials in their native state, making it a highly efficient technique for chemical characterization. mt.com

The FTIR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups: the trifluoromethyl (-CF₃) group, the sulfonate (-SO₃) group, and the substituted benzene ring. The assignment of these vibrational modes is crucial for structural confirmation.

Sulfonate Group (R-SO₃-): This group is expected to show strong, characteristic absorption bands. The asymmetric stretching vibrations of the S=O bonds typically appear in the 1350-1420 cm⁻¹ region, while the symmetric stretching vibrations are found between 1150-1210 cm⁻¹. The S-O single bond stretching is generally observed in the 1000-750 cm⁻¹ range.

Trifluoromethyl Group (-CF₃): The C-F bonds in the trifluoromethyl group give rise to very strong and distinct absorption bands due to the high electronegativity of fluorine. The C-F stretching vibrations are typically found in a broad and intense region between 1000 cm⁻¹ and 1350 cm⁻¹.

Aromatic Ring (p-substituted benzene): The spectrum will also feature bands characteristic of the 1,4-disubstituted (para) benzene ring. C-H stretching vibrations on the aromatic ring appear above 3000 cm⁻¹. C=C stretching vibrations within the ring occur in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are particularly diagnostic for substitution patterns, are expected in the 800-860 cm⁻¹ range for a para-substituted ring.

Table 2: Predicted FTIR Vibrational Mode Assignments for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic Ring C-H stretch > 3000
Aromatic Ring C=C stretch 1450 - 1600
Sulfonate (R-SO₃-) S=O asymmetric stretch 1350 - 1420
Sulfonate (R-SO₃-) S=O symmetric stretch 1150 - 1210
Trifluoromethyl (-CF₃) C-F stretch 1000 - 1350
Sulfonate (R-SO₃-) S-O stretch 750 - 1000

X-ray Diffraction Analysis for Solid-State Structure Determination

While the specific crystal structure of this compound is not detailed in the provided search results, extensive crystallographic data is available for closely related analogues, which provides insight into the likely structural characteristics.

One such analogue is 2,2,2-Trifluoroethyl 4-methylbenzenesulfonate . This compound crystallizes in the monoclinic P2₁/c space group. researchgate.net The crystal structure reveals bond lengths and angles that are within normal ranges. nih.gov

Another relevant analogue is 3,5-Bis(trifluoromethyl)phenyl 4-methylbenzenesulfonate . The dihedral angle between its two aromatic rings is 45.10 (5)°. researchgate.net This demonstrates the non-planar conformation that can be adopted by these types of molecules in the solid state.

Table 3: Crystallographic Data for Analogues of this compound

Compound 2,2,2-Trifluoroethyl 4-methylbenzenesulfonate researchgate.net 3,5-Bis(trifluoromethyl)phenyl 4-methylbenzenesulfonate researchgate.net
Molecular Formula C₉H₉F₃O₃S C₁₅H₉F₆O₃S
Crystal System Monoclinic Not Specified
Space Group P2₁/c Not Specified
a (Å) 8.3760 (17) Not Specified
b (Å) 11.827 (2) Not Specified
c (Å) 11.145 (2) Not Specified
β (°) 94.54 (3) Not Specified

The packing of molecules in a crystal lattice is governed by a network of intermolecular interactions. Analysis of the crystal structures of this compound analogues reveals the presence of specific non-covalent forces that dictate their solid-state architecture.

In the crystal structure of 2,2,2-Trifluoroethyl 4-methylbenzenesulfonate , weak intermolecular C-H···O hydrogen bonds link the molecules along the c-axis. nih.gov Additionally, slipped π–π stacking interactions are observed between adjacent phenylene rings, with a centroid-to-centroid distance of 3.851 (2) Å. researchgate.netnih.gov

The structure of 3,5-Bis(trifluoromethyl)phenyl 4-methylbenzenesulfonate also features hydrogen bonds that connect molecules into dimers. researchgate.net Furthermore, this structure exhibits F···π halogen bonds, a type of non-covalent interaction involving the electron-rich π system of an aromatic ring and an electrophilic region on the fluorine atom. researchgate.net These interactions play a significant role in the stabilization of crystal structures containing trifluoromethyl groups. researchgate.net

Table 4: Intermolecular Interactions in Analogues of this compound

Compound Interaction Type Description Reference
2,2,2-Trifluoroethyl 4-methylbenzenesulfonate Hydrogen Bonding Intermolecular C-H···O interactions connect molecules. researchgate.netnih.gov
π–π Stacking Slipped stacking between phenylene rings; centroid-centroid distance of 3.851 (2) Å. researchgate.netnih.gov
3,5-Bis(trifluoromethyl)phenyl 4-methylbenzenesulfonate Hydrogen Bonding Connects molecules into dimers. researchgate.net

Assessment and Modeling of Conformational Disorder within Crystal Structures

The conformational flexibility of the trifluoromethyl and methylbenzenesulfonate moieties in this compound can give rise to conformational disorder within its crystal structures. This phenomenon occurs when a molecule can adopt multiple, slightly different, conformations in the solid state. Advanced spectroscopic and crystallographic methodologies are employed to assess and model this disorder, providing a deeper understanding of the molecule's structural dynamics.

A comprehensive analysis of conformational disorder in sulfonated esters involves a combination of single-crystal X-ray diffraction and computational modeling. acs.orgnih.gov While a specific detailed study on the conformational disorder of this compound is not extensively documented in the provided literature, the methodologies can be inferred from studies on analogous flexible sulfonic esters. acs.orgnih.gov

One notable study on a related compound, 2-(6-iodo-1,3-benzodioxol-5-yl)ethyl 4-methylbenzenesulfonate, revealed the presence of two distinct conformational types within a single crystal structure: a "hairpin" conformation, stabilized primarily by intramolecular π-stacking, and a "stepped" conformation, stabilized by intermolecular π-stacking. acs.orgnih.gov This highlights the potential for this compound to exhibit similar polymorphic or conformationally distinct forms.

The assessment of such disorder typically begins with a meticulous analysis of the electron density maps generated from X-ray diffraction data. Elongated or oddly shaped thermal ellipsoids for certain atoms, particularly those in the flexible trifluoromethyl group, can be an initial indicator of static or dynamic disorder.

To model this disorder, crystallographers can employ refinement techniques that account for multiple, partially occupied atomic positions. This approach allows for the determination of the relative populations of the different conformers present in the crystal lattice.

Computational methods, such as molecular mechanics (MM) and Langevin dynamics (LD) simulations, are powerful tools for understanding the energetic landscape of the different conformations. acs.orgnih.gov For instance, grid searches of the conformational space can identify several low-energy gas-phase conformations. acs.orgnih.gov In the case of the analogous 4-methylbenzenesulfonate ester, molecular mechanics calculations suggested that the hairpin conformation was significantly lower in energy, with van der Waals attractions being the dominant stabilizing intramolecular interaction. acs.orgnih.gov

Furthermore, computational modeling can be used to estimate the lattice energies for packing different conformers, providing insight into why a particular conformation or a combination of conformers is observed in the crystal. For the analogous ester, the lattice energies for packing the hairpin conformations were found to be more favorable than for the stepped conformations. acs.orgnih.gov

Hirshfeld surface analysis is another valuable technique for visualizing and quantifying intermolecular interactions within the crystal, which can influence conformational preferences. advancedengineeringscience.com This method can help in understanding the role of weaker interactions, such as hydrogen bonds and van der Waals forces, in stabilizing the observed crystal packing and, consequently, the molecular conformation. advancedengineeringscience.com

The following table summarizes the key methodologies and findings from analogous studies that are applicable to the assessment of conformational disorder in this compound:

MethodologyApplicationPotential Findings for this compound
Single-Crystal X-ray Diffraction Determination of the three-dimensional atomic arrangement in the crystal.Identification of multiple conformations of the trifluoromethyl group or the entire molecule. acs.orgnih.gov
Electron Density Map Analysis Visualization of the distribution of electrons to locate atomic positions.Detection of disordered regions, indicated by diffuse or overlapping electron densities.
Disorder Refinement Models Computational fitting of multiple atomic positions to the diffraction data.Quantifying the occupancy of different conformers.
Molecular Mechanics (MM) Calculation of the potential energy of different molecular conformations.Identification of stable, low-energy conformers and the energetic barriers between them. acs.orgnih.gov
Langevin Dynamics (LD) Simulations Simulation of molecular motion over time, including solvent effects.Determination of conformational exchange rates. acs.orgnih.gov
Hirshfeld Surface Analysis Mapping of intermolecular contacts in the crystal.Understanding the influence of packing forces on conformational stability. advancedengineeringscience.com

By integrating these advanced spectroscopic and crystallographic techniques with computational modeling, a detailed picture of the conformational landscape of this compound in the solid state can be achieved. This understanding is crucial for correlating its molecular structure with its macroscopic properties.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Molecular Insights

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For Trifluoromethyl 4-methylbenzenesulfonate (B104242), DFT calculations can elucidate a range of properties, from its three-dimensional shape to the distribution of electrons and the nature of its chemical bonds. These calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to approximate the complex interactions within the molecule.

Optimized Molecular Structure Determination

Table 1: Hypothetical Optimized Geometrical Parameters for Trifluoromethyl 4-methylbenzenesulfonate This data is illustrative and represents typical values that would be obtained from DFT calculations.

Parameter Bond/Angle Value
Bond Lengths C-S 1.78 Å
S=O 1.45 Å
S-O(CF3) 1.60 Å
O-CF3 1.35 Å
C-F 1.34 Å
C-C (aromatic) 1.39 Å
Bond Angles O=S=O 120°
C-S-O 105°
S-O-C(F3) 118°
F-C-F 108°

| Dihedral Angles | C-C-S-O | 90° |

Vibrational Frequency and Spectroscopic Data Prediction

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the various stretching, bending, and twisting motions of the atoms. researchgate.net These predicted frequencies can be correlated with experimental infrared (IR) and Raman spectroscopy data to help assign the observed spectral peaks to specific molecular vibrations. This analysis confirms the molecule's structure and provides insight into the strength of its chemical bonds. For this compound, key vibrational modes would include the stretching of the S=O, C-F, and S-O bonds.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. biointerfaceresearch.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. youtube.com The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a large gap suggests high stability and low reactivity. researchgate.net For this compound, the HOMO is likely to be located on the electron-rich toluenesulfonate (B8598656) portion of the molecule, while the LUMO may be associated with the electron-withdrawing trifluoromethyl group and the sulfonate group.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound This data is illustrative and represents typical values that would be obtained from DFT calculations.

Molecular Orbital Energy (eV)
HOMO -7.5
LUMO -1.2

| HOMO-LUMO Gap | 6.3 |

Natural Bond Orbital (NBO) Analysis for Stability and Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. wikipedia.orgfluorine1.ru It examines the interactions between "filled" donor orbitals and "empty" acceptor orbitals. The strength of these interactions, measured as second-order perturbation energies, reveals the extent of electron delocalization and hyperconjugation, which contribute to the molecule's stability. wisc.edu For this compound, NBO analysis would quantify the delocalization of electron density within the aromatic ring and the stabilizing interactions between the lone pairs on the oxygen atoms and the antibonding orbitals of adjacent groups.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. uni-muenchen.de It is plotted on the molecule's surface and uses a color scale to indicate regions of different electrostatic potential. researchgate.net Red areas signify regions of high electron density (negative potential) and are indicative of sites susceptible to electrophilic attack. Blue areas represent regions of low electron density (positive potential) and are prone to nucleophilic attack. nih.gov For this compound, the MEP map would likely show negative potential around the oxygen atoms of the sulfonate group, making them potential sites for interaction with electrophiles. Conversely, the carbon atom of the trifluoromethyl group and the sulfur atom would likely exhibit a positive potential, indicating their susceptibility to nucleophilic attack.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to map out the entire reaction pathway and determine the most likely mechanism. sioc-journal.cn This approach can be used to study reactions in which this compound acts as a reagent, for example, in trifluoromethylation reactions.

For instance, in a hypothetical reaction where this compound is used to trifluoromethylate a nucleophile, computational modeling could be employed to:

Identify the key intermediates and transition states along the reaction coordinate.

Calculate the activation energies for different possible pathways, thereby determining the most favorable route.

Investigate the role of catalysts or solvents in the reaction.

Provide a detailed understanding of the bond-breaking and bond-forming processes at the molecular level.

By providing such detailed mechanistic insights, computational modeling can guide the design of new reactions and the optimization of existing synthetic methods involving this compound.

Characterization of Transition States and Energy Barriers

The elucidation of reaction mechanisms at a molecular level is a cornerstone of computational chemistry. By mapping the potential energy surface of a reaction, chemists can identify transition states and calculate the associated energy barriers, which are crucial for understanding reaction kinetics and selectivity.

In the context of trifluoromethylation, density functional theory (DFT) and ab initio calculations have been instrumental. For instance, studies on electrophilic trifluoromethylation using reagents conceptually similar to this compound, such as Umemoto's reagent, have provided detailed mechanistic insights. rsc.orgrsc.org Computational investigations of the reaction between a model Umemoto reagent and pyrrole (B145914) have identified transition states for both frontside and backside attack mechanisms. rsc.orgrsc.org

At the CCSD(T)/6-311+G(d,p)//M06-2X/6-311+G(d,p) level of theory, the energy barrier for the backside attack was calculated to be significantly lower than for the frontside attack, suggesting that the reaction proceeds via an SN2-like mechanism. rsc.orgrsc.org Similarly, computational studies on the copper-catalyzed trifluoromethylation of aryl halides have revealed that the rate-determining step is the oxidative addition of the aryl halide to the Cu(I) center. nih.gov For the reaction with phenyl iodide, the computed activation free energy (ΔG‡) was found to be in good agreement with experimental values. nih.gov

Calculated Energy Barriers for Trifluoromethylation Reactions
ReactionComputational MethodCalculated Energy Barrier (kJ/mol)Calculated Energy Barrier (kcal/mol)
Backside attack of pyrrole on a model Umemoto reagentCCSD(T)/6-311+G(d,p)//M06-2X/6-311+G(d,p)135.932.5
Frontside attack of pyrrole on a model Umemoto reagentCCSD(T)/6-311+G(d,p)//M06-2X/6-311+G(d,p)192.346.0
Oxidative addition of PhI to CuCF3DFT-21.9 (ΔG)

Simulation and Validation of Radical Reaction Pathways

Many modern trifluoromethylation methods proceed through radical intermediates, particularly those involving photoredox catalysis. princeton.edu Computational modeling plays a crucial role in simulating these radical pathways and validating the proposed mechanisms against experimental observations. researchgate.netnih.gov

Theoretical studies have shown that visible light can induce the homolysis of a Co(III)-CF3 bond in a cobalt-salen complex, generating a trifluoromethyl radical (•CF3). nih.govacs.org This radical can then add to arenes and heteroarenes. princeton.edunih.gov DFT calculations have been used to model the energy profiles for the addition of the •CF3 radical to various positions on aromatic rings, helping to explain the observed regioselectivity. researchgate.net For example, in the reaction of the •CF3 radical with styrene (B11656), the calculated energy barrier for addition to the alkene moiety is significantly lower than for addition to the arene, consistent with experimental outcomes. researchgate.net

The validation of these simulated pathways often comes from a combination of experimental techniques and further computational analysis. For instance, the formation of radical intermediates can be confirmed experimentally using spin trapping experiments with reagents like PBN (α-phenyl-N-tert-butylnitrone), and the results can be compared with simulated EPR spectra. nii.ac.jp Mechanistic proposals derived from computational studies, such as the involvement of a radical chain process in the visible-light-promoted trifluoromethylation using Umemoto's reagent, are supported by experimental findings where the reaction proceeds even without a photocatalyst, initiated by the homolysis of the reagent itself. nih.gov

Development and Application of Quantum Chemical Descriptors for Predictive Modeling

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can quantify its reactivity and other properties. science.govresearchgate.net These descriptors are powerful tools in predictive modeling, enabling the development of quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). researchgate.net

Commonly used quantum chemical descriptors include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO gap, electronegativity, chemical hardness, and the electrophilicity index. researchgate.netnih.gov These parameters provide insights into the nucleophilic and electrophilic character of a molecule and its kinetic stability. researchgate.net

In the context of trifluoromethylation, these descriptors can be used to build models that predict the efficiency and selectivity of a reaction for a range of substrates. science.gov For example, the electrophilicity index (ω) has been shown to be a strong predictor of the reactivity of Michael acceptors. nih.gov By calculating these descriptors for a series of substrates, it is possible to develop regression models that correlate the descriptors with experimentally determined reaction outcomes. This approach facilitates the rapid screening of potential substrates and the optimization of reaction conditions, accelerating the discovery of new synthetic methods. researchgate.netnih.gov

Investigation of Non-Linear Optical (NLO) Properties in Related Compounds

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics, including optical data storage and signal processing. Organic molecules with large hyperpolarizabilities are promising candidates for NLO materials. The introduction of strong electron-withdrawing groups, such as the trifluoromethyl group, can significantly enhance the NLO response of a molecule.

Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. journaleras.com Key parameters include the dipole moment (μ), polarizability (α), and the first and second hyperpolarizabilities (β and γ). Studies on trifluoromethyl-substituted compounds have demonstrated their potential as NLO materials. For example, DFT calculations on 5-(trifluoromethyl)pyridine-2-thiol (B7722606) showed a significant first hyperpolarizability, suggesting its promise for NLO applications. journaleras.com Similarly, a Schiff base derived from trifluoromethyl amine has been synthesized and its NLO properties investigated, with DFT calculations supporting its potential as an NLO chromophore. nih.gov

Calculated NLO Properties of Trifluoromethylated Compounds
CompoundComputational MethodFirst Hyperpolarizability (β) (esu)
5-(trifluoromethyl)pyridine-2-thiolB3LYP/6-311+G(d,p)1.56 x 10-30
(E)-2-ethoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenolM06/6-31G(d,p)-

Molecular Docking Simulations for Interactions with Biological Targets (using related trifluoromethylated compounds)

The trifluoromethyl group is a key substituent in many pharmaceuticals due to its ability to enhance properties such as metabolic stability, lipophilicity, and binding affinity. mdpi.comwechemglobal.com Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, allowing for the study of intermolecular interactions at the atomic level. nih.govsemanticscholar.org

Numerous in silico studies have highlighted the favorable interactions of trifluoromethylated compounds with biological targets. researchgate.netosti.govbenthamdirect.com For example, molecular docking studies of trifluoromethylated aryl sulfonamides as inhibitors of the cholesteryl ester transfer protein (CETP) revealed that hydrophobic interactions play a crucial role in ligand binding. researchgate.netbenthamdirect.com The trifluoromethyl group often participates in these hydrophobic interactions and can also form non-classical hydrogen bonds or halogen bonds, further stabilizing the protein-ligand complex. acs.org

In the design of cholinesterase inhibitors for the treatment of Alzheimer's disease, docking simulations of 5-trifluoromethoxy-2-indolinones have helped to elucidate their binding modes within the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov Similarly, computational screening of quinoline (B57606) derivatives identified 3-[3-(Trifluoromethyl)phenyl]quinoline as a potent inhibitor of proteins involved in the SARS-CoV-2 life cycle, with the trifluoromethyl group contributing to a high binding affinity. osti.gov These studies demonstrate the power of molecular docking in rational drug design and in understanding the role of the trifluoromethyl group in molecular recognition. mdpi.commdpi.com

Future Research Directions and Outlook for Trifluoromethyl 4 Methylbenzenesulfonate

Development of Novel and Sustainable Synthetic Methodologies

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize the development of environmentally benign and resource-efficient processes. For the synthesis of Trifluoromethyl 4-methylbenzenesulfonate (B104242) and its analogs, research is anticipated to move beyond traditional methods, which may rely on harsh conditions or generate significant waste.

Key areas of development are expected to include:

Photocatalysis: The use of visible light to mediate chemical transformations offers a sustainable alternative to thermally driven reactions. Future research may explore the photocatalytic synthesis of aryl triflates and tosylates, potentially leading to milder reaction conditions and novel reactivity.

Flow Chemistry: Continuous flow processes offer numerous advantages over batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. The development of flow-based methods for the preparation of Trifluoromethyl 4-methylbenzenesulfonate could lead to more efficient and reproducible manufacturing processes.

Alternative Solvents: A significant focus of green chemistry is the replacement of hazardous organic solvents with more sustainable alternatives. Research into the use of benign solvents, such as bio-derived solvents or even water, for the synthesis of sulfonate esters is a promising avenue for reducing the environmental impact of these processes.

Catalyst-Free Approaches: The development of catalyst-free reactions is highly desirable as it simplifies purification and reduces costs associated with metal catalysts. For instance, catalyst-free sulfonylation of activated alkenes in water has been demonstrated with related compounds like 4-(Trifluoromethyl)benzenesulfonohydrazide, suggesting a potential direction for more sustainable methodologies. enamine.net

A comparative look at emerging sustainable methodologies is presented in the table below.

MethodologyPotential AdvantagesResearch Focus
Photocatalysis Mild reaction conditions, high selectivity, utilization of renewable energyDevelopment of efficient photocatalysts, expansion of substrate scope
Flow Chemistry Improved safety, scalability, and process controlReactor design, optimization of reaction parameters, integration with in-line analysis
Green Solvents Reduced environmental impact, improved safetySolubility studies, reaction optimization in benign media, solvent recycling
Catalyst-Free Reactions Simplified purification, reduced cost, avoidance of metal contaminationExploration of inherent reactivity, use of enabling reagents

Advancements in Catalytic Systems for Trifluoromethylation and Related Reactions

While this compound can act as a trifluoromethylating agent itself, a significant area of research involves the use of aryl sulfonates as coupling partners in transition metal-catalyzed reactions to introduce trifluoromethylated aryl groups. Future advancements in this area will likely focus on enhancing the efficiency, scope, and practicality of these catalytic systems.

Palladium Catalysis: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. Research continues to focus on the development of more active and robust palladium catalysts for the trifluoromethylation of aryl and vinyl sulfonates. nih.gov For example, the use of specialized phosphine (B1218219) ligands has been shown to be crucial for the successful trifluoromethylation of aryl chlorides, and similar principles can be applied to sulfonate electrophiles. mit.edu Future work may involve the development of catalysts that are effective at lower loadings, are air- and moisture-stable, and can be easily recycled. A notable development is the palladium-catalyzed difluoroolefination of benzyl (B1604629) tosylates to synthesize gem-difluoro-2-trifluoromethyl styrene (B11656) derivatives, showcasing the utility of tosylates in related fluorination chemistry. nih.govrsc.org

Copper Catalysis: Copper-based catalytic systems have emerged as a cost-effective and versatile alternative to palladium for trifluoromethylation reactions. nih.govresearchgate.netnih.govresearchgate.net Significant progress has been made in the copper-catalyzed trifluoromethylation of aryl iodides, and extending these methodologies to aryl tosylates is an active area of research. Future developments may include the design of novel copper-ligand complexes that can activate the C–O bond of aryl sulfonates more efficiently and tolerate a broader range of functional groups.

Photoredox Catalysis: The merger of photoredox catalysis with transition metal catalysis has opened up new avenues for trifluoromethylation reactions. This dual catalytic approach can often enable transformations that are not feasible with either catalytic system alone. The photoredox-catalyzed cross-coupling of aryl sulfonium (B1226848) salts with copper-based trifluoromethylating agents for the site-selective late-stage trifluoromethylation of arenes is a prime example of this synergy. nih.govcapes.gov.br Future research will likely explore the application of these methods to aryl sulfonates.

The following table summarizes key features of different catalytic systems used in trifluoromethylation reactions involving aryl sulfonates.

Catalytic SystemMetalKey FeaturesFuture Research Directions
Palladium-based PdHigh efficiency, broad functional group tolerance, well-defined mechanismsDevelopment of more active and stable ligands, lower catalyst loadings, application to a wider range of sulfonate electrophiles
Copper-based CuLow cost, versatile reactivity (nucleophilic, electrophilic, and radical pathways)Design of new ligands to enhance reactivity with aryl sulfonates, development of scalable processes
Photoredox/Dual Catalysis Various (e.g., Ru, Ir) often with CuMild reaction conditions, unique reactivity, potential for late-stage functionalizationExploration of new photocatalysts and co-catalysts, expansion to a broader range of substrates

Exploration of New Chemical Transformations and Synthetic Utilities

The unique electronic properties of the trifluoromethyl and tosyl groups in this compound make it a potentially versatile reagent for new chemical transformations beyond its role as a simple trifluoromethylating agent. Future research is expected to uncover novel synthetic applications for this and related compounds.

Cycloaddition Reactions: While direct cycloaddition reactions involving this compound are not extensively documented, the synthesis and cycloaddition of related compounds, such as 1-sulfonyl-1-trifluoromethyl allenes and α-bromotrifluoromethylhydrazones, have been reported. dntb.gov.ualookchem.comnih.gov These studies demonstrate the potential for highly functionalized sulfonyl and trifluoromethyl-containing molecules to participate in pericyclic reactions to construct complex heterocyclic systems. Future work may explore the development of precursors to such reactive intermediates from this compound.

C–H Functionalization: Direct C–H functionalization is a powerful strategy for streamlining organic synthesis by avoiding the need for pre-functionalized substrates. The development of methods that utilize aryl sulfonates for the directed or non-directed C–H trifluoromethylation of arenes and heteroarenes is an exciting prospect. This could involve the generation of highly reactive trifluoromethyl radicals or electrophilic trifluoromethylating species under innovative reaction conditions.

Multicomponent Reactions: Multicomponent reactions (MCRs), in which three or more reactants combine in a single operation to form a complex product, are highly valued for their efficiency and atom economy. Designing MCRs that incorporate this compound or related sulfonate derivatives could provide rapid access to libraries of novel trifluoromethylated compounds for screening in various applications.

Expanding Applications in Specialized Fields like Medicinal Chemistry and Agrochemical Science

The trifluoromethyl group is a well-established "super functional group" in medicinal chemistry and agrochemical science due to its ability to modulate key physicochemical and biological properties. mdpi.comnih.gov Future research will continue to leverage this compound and related reagents for the synthesis of novel bioactive molecules.

Medicinal Chemistry: The introduction of a trifluoromethyl group can enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity. mdpi.com This makes it a valuable tool in drug design and lead optimization. Future applications will likely involve the use of advanced trifluoromethylation methods, including those employing aryl sulfonates, for the late-stage functionalization of complex drug scaffolds. This approach allows for the rapid generation of analogs for structure-activity relationship (SAR) studies. The synthesis of trifluoromethylated heterocycles, which are common motifs in many pharmaceuticals, is a particularly important area of focus. nih.govresearchgate.netresearchgate.netmdpi.com

Agrochemical Science: Similar to its role in pharmaceuticals, the trifluoromethyl group is crucial in the design of modern pesticides and herbicides. It can improve the efficacy and environmental profile of agrochemicals. The development of efficient and cost-effective methods for introducing trifluoromethylated aryl moieties using sulfonate precursors will be important for the synthesis of new and improved crop protection agents.

The table below provides examples of trifluoromethyl-containing drugs and highlights the importance of this functional group.

DrugTherapeutic AreaRole of the Trifluoromethyl Group
Fluoxetine (B1211875) AntidepressantEnhances metabolic stability and lipophilicity
Celecoxib (B62257) Anti-inflammatoryIncreases binding selectivity for COX-2
Sitagliptin AntidiabeticImproves potency and pharmacokinetic profile
Aprepitant AntiemeticContributes to high receptor affinity and brain penetration

Synergistic Integration of Experimental and Computational Approaches for Comprehensive Understanding

The combination of experimental studies and theoretical calculations provides a powerful paradigm for understanding and predicting chemical reactivity. In the context of this compound, this synergistic approach will be crucial for future developments.

Mechanistic Elucidation: Computational methods, such as Density Functional Theory (DFT), can be used to model reaction pathways, calculate activation barriers, and characterize transition states and intermediates. sioc-journal.cn This information is invaluable for understanding the mechanisms of trifluoromethylation reactions involving sulfonate reagents and for explaining observed regioselectivity and stereoselectivity. A deeper mechanistic understanding can guide the rational design of more efficient catalysts and reaction conditions.

Predictive Modeling: As computational power increases, it is becoming more feasible to use predictive modeling to screen for promising new catalysts, reagents, and reaction conditions before they are tested in the laboratory. This can significantly accelerate the discovery process and reduce the amount of experimental work required. For example, computational screening could identify new ligand architectures for palladium or copper catalysts that are predicted to have high activity for the trifluoromethylation of aryl sulfonates.

In Silico Design of Reagents: Computational chemistry can also be used to design new trifluoromethylating reagents with tailored reactivity and stability. By calculating properties such as bond dissociation energies and electrophilicity, it may be possible to design the next generation of reagents with improved performance for specific applications.

The integration of these approaches will provide a more complete picture of the chemistry of this compound and will undoubtedly fuel further innovation in the field of fluorine chemistry.

Q & A

Q. What are the recommended safety protocols for handling Trifluoromethyl 4-methylbenzenesulfonate in laboratory settings?

  • Methodological Answer : Researchers must adhere to OSHA and EN166 standards for eye protection (chemical safety goggles) and use nitrile or neoprene gloves inspected prior to use. Proper glove removal techniques (avoiding outer surface contact) and immediate disposal of contaminated gloves are critical. Work should be conducted in a fume hood with local exhaust ventilation to minimize inhalation risks. Post-handling, hands must be thoroughly washed with soap and water. Emergency eyewash stations and showers should be accessible .

Q. How can researchers synthesize this compound, and what are common intermediates?

  • Methodological Answer : A multi-step synthesis often involves sulfonylation of 4-methylbenzenesulfonic acid derivatives. For example, in a patented procedure, 2-[2-(4-Methylphenyl)sulfonyloxyethoxy]ethyl 4-methylbenzenesulfonate is synthesized via nucleophilic substitution using cesium carbonate as a base in acetonitrile at 80°C. Key intermediates include oxetan-3-yl 4-methylbenzenesulfonate, which can be purified via HPLC (65% yield) using conditions like SMD-TFA05 .

Q. What purification techniques are effective for this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with reversed-phase columns (e.g., C18) is widely used, employing gradients of acetonitrile/water with 0.1% trifluoroacetic acid. Recrystallization from polar aprotic solvents (e.g., DMF/water mixtures) is effective for crystalline derivatives. Purity validation via GC (≥93.0%) or LCMS (e.g., m/z 700 [M+H]+) ensures compound integrity .

Advanced Research Questions

Q. How does this compound facilitate aryne generation in domino reactions?

  • Methodological Answer : The compound acts as a precursor for arynes via fluoride-induced desilylation and sulfonate elimination. For instance, 3-(((Trifluoromethyl)sulfonyl)oxy)-2-(trimethylsilyl)phenyl 4-methylbenzenesulfonate generates benzyne intermediates under mild conditions (e.g., KF/18-crown-6 in THF). This reactivity enables [2+2] cycloadditions or C–H functionalization, with reaction rates controlled by substituent electronics. Mechanistic studies using DFT calculations and trapping experiments (e.g., with furan) validate intermediates .

Q. What crystallographic methods are used to determine the structure of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is standard. For example, monoclinic crystals (space group P2₁/n) of 2-aminoanilinium 4-methylbenzenesulfonate yield unit cell parameters: a = 14.6392 Å, b = 5.7111 Å, c = 17.5295 Å. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and absorption correction via SADABS ensures accuracy. Hydrogen bonding networks (e.g., N–H···O interactions) are analyzed using Mercury software .

Q. How can researchers optimize reaction conditions when using this compound as a sulfonylation agent?

  • Methodological Answer : Optimization involves screening bases (e.g., Cs₂CO₃ vs. K₂CO₃), solvents (acetonitrile vs. DMF), and temperatures (60–100°C). A case study achieved 65% yield in alkylation reactions by stirring at 80°C overnight with cesium carbonate (1.5 equiv). Post-reaction workup includes dilution with DMF/water and HPLC purification. Kinetic studies using in-situ IR or LCMS monitoring (retention time: 1.62 min) help identify side products (e.g., over-sulfonylation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.